4-Methoxy-3-azabicyclo[4.3.1]dec-3-ene
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Overview
Description
4-Methoxy-3-azabicyclo[431]dec-3-ene is a bicyclic compound with a unique structure that includes a methoxy group and an azabicyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-azabicyclo[4.3.1]dec-3-ene can be achieved through several synthetic routes. One common method involves the nucleophilic addition of an amine to a suitable precursor, followed by protection of the resulting secondary amine and subsequent cyclization. The reaction conditions typically involve the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-azabicyclo[4.3.1]dec-3-ene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl compound.
Reduction: The azabicyclo framework can be reduced to form different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a ketone, while reduction of the azabicyclo framework can produce various amine derivatives.
Scientific Research Applications
4-Methoxy-3-azabicyclo[4.3.1]dec-3-ene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-azabicyclo[4.3.1]dec-3-ene involves its interaction with molecular targets such as enzymes and receptors. The methoxy group and azabicyclo framework allow the compound to fit into specific binding sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.3.1]non-3-ene: Another azabicyclo compound with a different ring size.
8-Azabicyclo[3.2.1]octane: A smaller azabicyclo compound with different biological activities.
7-Azabicyclo[4.3.1]decane: Similar in structure but lacks the methoxy group.
Uniqueness
4-Methoxy-3-azabicyclo[431]dec-3-ene is unique due to the presence of the methoxy group, which can significantly alter its chemical reactivity and biological activity compared to other azabicyclo compounds
Properties
IUPAC Name |
4-methoxy-3-azabicyclo[4.3.1]dec-3-ene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-12-10-6-8-3-2-4-9(5-8)7-11-10/h8-9H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSLMMBWOWWCKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NCC2CCCC(C2)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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